3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Description
Properties
CAS No. |
63978-11-0 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-phenyl-3-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-2-18(22)20-15-8-9-16(20)13-19(12-15)11-10-17(21)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
InChI Key |
JFGILDJCNBOAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acylation at the 8-Position
The initial step involves acylation of the diazabicyclo[3.2.1]octane nitrogen at the 8-position:
- The 8-nitrogen atom is selectively acylated with propionic anhydride or propionyl chloride in an aprotic solvent such as methylene chloride (dichloromethane) or toluene.
- The reaction is typically carried out at room temperature or under reflux conditions depending on the reagent and solvent.
- Triethylamine or other organic bases may be used to scavenge the acid byproduct and drive the reaction forward.
Introduction of the Phenacylmethyl Group at the 3-Position
The 3-position nitrogen is functionalized with a phenacylmethyl substituent via alkylation or acylation:
- A common approach is to start from N3-benzyl-3,8-diazabicyclo[3.2.1]octane , which is reacted with phenacyl chloride or related benzyl halides.
- The benzyl protecting group on the 3-nitrogen is often removed by hydrogenation using 10% palladium on carbon (Pd/C) in ethanol under acidic conditions, yielding the free amine.
- The free 3-nitrogen is then reacted with phenacyl halides or phenacyl derivatives to install the phenacylmethyl group.
- Alternatively, reduction of amido groups followed by acylation with phenacyl derivatives can be employed.
Use of Protecting Groups and Sequential Functionalization
- The use of 8-BOC-3,8-diazabicyclo[3.2.1]octane as an intermediate allows selective protection of one nitrogen, enabling stepwise functionalization.
- After introduction of the phenacylmethyl group at the 3-position, the BOC group can be removed under acidic conditions to free the 8-nitrogen for propionylation.
- This strategy improves regioselectivity and yields of the desired product.
Typical Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 3,8-Diazabicyclo[3.2.1]octane | Propionic anhydride or propionyl chloride, base | N8-propionyl-3,8-diazabicyclo[3.2.1]octane |
| 2 | N3-Benzyl-3,8-diazabicyclo[3.2.1]octane | Phenacyl chloride or phenacyl halide, base | N3-benzyl-N8-propionyl-3,8-diazabicyclo[3.2.1]octane |
| 3 | Above intermediate | Hydrogenation (Pd/C, ethanol, acidic conditions) | N3-free amine intermediate |
| 4 | N3-free amine intermediate | Phenacylmethylation (alkylation with phenacyl halide) | This compound |
Alternative Synthetic Routes and Variations
- Some patents describe the use of cinnamyl chloride derivatives and other benzyl-type substituents for functionalization at the 3-position, followed by acylation at the 8-position.
- Reduction steps often employ sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) in toluene for selective reduction of amido groups to amines before acylation.
- The reaction progress is monitored by thin-layer chromatography (TLC) and products are purified by chromatography using mixtures such as chloroform/ethyl acetate.
Research Findings and Yields
- The synthetic methods described yield the target compound with melting points generally reported in the range of 63°C to 90°C depending on the substituents and purity.
- The regioselective acylation and alkylation steps are critical to obtaining high purity and yield.
- Use of protecting groups and controlled hydrogenation steps significantly improve the selectivity and overall synthetic efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The benzoylethyl and propionyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Analgesic Properties
One of the primary applications of 3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is in the development of analgesics. Research has indicated that compounds with similar structures exhibit significant opioid receptor activity, suggesting that this compound may also possess pain-relieving properties.
Case Study: Opioid Analgesics
A study on related diazabicyclo compounds demonstrated their efficacy as mu-opioid receptor agonists, which are essential for pain management. For instance, derivatives have shown a potency significantly higher than morphine, indicating a promising avenue for further research on this compound in pain relief therapies .
Neuropharmacological Applications
This compound may also have implications in neuropharmacology. The structural features allow it to interact with neurotransmitter systems, potentially leading to effects on mood and cognition.
Case Study: Cognitive Enhancers
Research into similar bicyclic compounds has revealed their potential as cognitive enhancers, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels positions this compound as a candidate for further exploration in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets in biological systems. The nitrogen atoms in the diazabicyclo[3.2.1]octane core can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoylethyl and propionyl groups can further influence these interactions by providing additional binding sites or altering the compound’s overall shape and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane are best understood in comparison to analogs within the 3,8-diazabicyclo[3.2.1]octane family. Key differences arise from substituent type, position, and stereochemistry:
Substituent Effects on Receptor Affinity
- Electronic Effects : Electron-withdrawing groups (e.g., p-nitrocinnamyl) enhance µ-opioid receptor affinity due to improved dipole interactions .
- Steric Effects : Bulky substituents (e.g., phenacylmethyl) may reduce activity by hindering receptor access, as seen in bivalent ligand analogs .
Structural and Conformational Comparisons
- X-Ray Crystallography : The target compound’s bicyclic core adopts a chair-like conformation, similar to morphine, but substituent orientation (e.g., phenacylmethyl vs. cinnamyl) alters pharmacophore alignment .
- Quantum Mechanics : Calculations reveal that substituents at position 3 significantly influence electron density distribution, affecting binding to opioid receptors compared to rigid analogs like morphine .
Pharmacokinetic and Toxicity Profiles
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the 3,8-diazabicyclo[3.2.1]octane core, and how do substituents influence reaction outcomes?
- Methodological Answer : The bicyclic core is typically synthesized via multi-step procedures starting from adipic acid derivatives. For example, dimethyl meso-2,5-dibromoadipate can be converted to cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate, followed by benzylamine addition to form 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione. Subsequent hydrogenolysis yields the final product . Substituents like phenacylmethyl or propionyl groups require tailored protection-deprotection strategies to avoid side reactions. Steric hindrance from bulky substituents often necessitates milder conditions (e.g., low-temperature alkylation) .
Q. How does the stereochemistry of the bicyclic system affect biological activity?
- Methodological Answer : Stereochemical variations (e.g., endo vs. exo configurations) significantly influence receptor binding. For example, 3-(fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride shows enhanced CNS receptor affinity in its endo form due to optimal spatial alignment with hydrophobic binding pockets. Computational docking studies (using software like AutoDock Vina) and comparative NMR analysis of diastereomers are critical for validating these effects .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) are essential for confirming molecular weight and substituent positions. Purity should be assessed via HPLC with UV/Vis detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. For chiral resolution, chiral stationary phases (e.g., Chiralpak IA) are recommended .
Advanced Research Questions
Q. How do electronic and steric effects of the phenacylmethyl and propionyl groups modulate receptor selectivity?
- Methodological Answer : The phenacylmethyl group’s electron-withdrawing nature enhances electrophilic reactivity, favoring covalent interactions with nucleophilic residues (e.g., cysteine thiols) in receptor pockets. Propionyl’s hydrophobic chain stabilizes van der Waals interactions. Competitive binding assays (e.g., radioligand displacement using -labeled analogs) and alanine-scanning mutagenesis of target receptors can pinpoint critical binding motifs .
Q. What contradictions exist in reported biological data for structural analogs, and how can they be resolved?
- Methodological Answer : For example, 3-methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane exhibits high analgesic activity in rodent models but inconsistent results in primate studies. This discrepancy may arise from species-specific receptor isoforms (e.g., μ-opioid receptor variants). Cross-species RNA-seq profiling and in vitro tissue assays (e.g., guinea pig ileum vs. mouse vas deferens) are recommended to clarify these differences .
Q. What strategies optimize metabolic stability without compromising target affinity?
- Methodological Answer : Introducing electron-donating groups (e.g., methyl or methoxy) at the para position of the phenacylmethyl moiety reduces oxidative metabolism by cytochrome P450 enzymes. Propionyl substitution with trifluoromethyl groups enhances both lipophilicity and resistance to esterase hydrolysis. In vitro microsomal stability assays (human liver microsomes + NADPH) and pharmacokinetic profiling in Sprague-Dawley rats are critical for validation .
Q. How can computational modeling guide the design of novel derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) predict BBB permeability by calculating logP values and polar surface area (PSA). Derivatives with PSA < 60 Ų and logP = 2–4 typically show optimal penetration. Free-energy perturbation (FEP) studies can further refine substituent effects on passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
